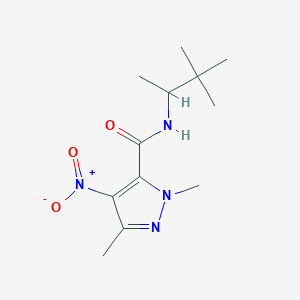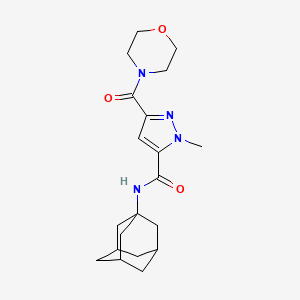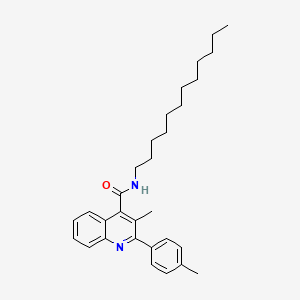![molecular formula C16H18N4O2 B10958898 4-{[(2Z)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}benzamide](/img/structure/B10958898.png)
4-{[(2Z)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(Z)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}BENZAMIDE is a complex organic compound that features a pyrazole ring, a benzamide group, and a propenoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Z)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}BENZAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through various methods, including cyclocondensation of hydrazine with a carbonyl compound . The subsequent steps involve the formation of the propenoyl linkage and the attachment of the benzamide group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches can be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-{[(Z)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-{[(Z)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(Z)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)BENZAMIDE
- 4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)BENZOIC ACID
- 3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOIC ACID
Uniqueness
4-{[(Z)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}BENZAMIDE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring, propenoyl linkage, and benzamide group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C16H18N4O2 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
4-[[(Z)-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoyl]amino]benzamide |
InChI |
InChI=1S/C16H18N4O2/c1-3-20-10-13(11(2)19-20)6-9-15(21)18-14-7-4-12(5-8-14)16(17)22/h4-10H,3H2,1-2H3,(H2,17,22)(H,18,21)/b9-6- |
InChI Key |
LDCLLNBEOIXCCC-TWGQIWQCSA-N |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=C\C(=O)NC2=CC=C(C=C2)C(=O)N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=CC(=O)NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-phenylpiperidin-1-yl)methanone](/img/structure/B10958822.png)
![N-[2-(difluoromethoxy)phenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10958829.png)
![4-{(2E)-2-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]hydrazinyl}-N-(4-nitrophenyl)-4-oxobutanamide](/img/structure/B10958835.png)
![ethyl 9-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10958836.png)
![N-(3-chloro-2-methylphenyl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10958844.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10958845.png)
![5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B10958849.png)
![13-(difluoromethyl)-11-methyl-4-(2-methylpyrazol-3-yl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10958856.png)

![6-Amino-4-[2-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10958867.png)
![N-(3-{(1Z)-1-[2-({5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)hydrazinylidene]ethyl}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B10958882.png)
![(7E)-7-[(4-bromothiophen-2-yl)methylidene]-3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10958883.png)


